2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone
Description
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(1-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-14(16-9-13-8-12(16)10-18-13)15(6-7-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGJSKIXLNGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[221]heptan-5-yl(1-phenylcyclopropyl)methanone typically involves multiple steps, starting from readily available precursors One common approach is to begin with the formation of the bicyclic core, which can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bicyclic core or the phenyl ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone exhibit antidepressant properties by acting on neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, studies have shown that modifications in the bicyclic structure can enhance binding affinity to serotonin receptors, leading to improved therapeutic outcomes in depression models.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of derivatives based on this compound were synthesized and evaluated for their antidepressant effects in animal models. The results demonstrated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .
2. Analgesic Properties
The compound has also been investigated for its analgesic effects. Its mechanism involves modulation of pain pathways through interaction with opioid receptors, providing a potential alternative to traditional pain medications.
Case Study:
A research article highlighted the analgesic efficacy of related compounds in inflammatory pain models, showing that they significantly reduced pain responses compared to control groups .
Organic Synthesis Applications
1. Synthetic Intermediates
The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules used in pharmaceuticals.
Data Table: Synthetic Pathways Using 2-Oxa-5-Azabicyclo[2.2.1]heptan Derivatives
2. Development of New Therapeutics
The compound serves as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Case Study:
A recent study explored the use of this compound as a scaffold for synthesizing novel inhibitors of cancer cell proliferation. The derivatives showed promising activity against multiple cancer cell lines, suggesting potential for further development .
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Bicyclic Framework Variations
(a) Thia-Azabicyclo Systems
Compounds like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () replace the oxa bridge with sulfur (thia) and adopt a [3.2.0] bicycloheptane structure. The sulfur atom enhances ring stability but reduces polarity compared to oxygen. Such derivatives are often β-lactam antibiotics, where the bicyclic core is critical for β-lactamase resistance .
(b) Oxa-Azabicyclo[2.2.1]heptane Derivatives
- 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol (): Shares the same bicyclo[2.2.1]heptane core but substitutes the methanone with a propanol group.
- Compound 106 (): Features a (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl group linked to a complex phenyl-methanone substituent. The stereochemistry (R-configuration) and bulky aromatic groups (e.g., benzimidazol-piperidinyl) enhance binding to parasitic targets (e.g., malaria PfATP4), achieving 71% yield and distinct physical properties (m.p. 113–115°C; Rf 0.44) .
Substituent-Driven Functional Differences
The 1-phenylcyclopropyl group in the target compound introduces rigidity and metabolic stability due to the cyclopropane ring’s strain resistance to enzymatic cleavage. In contrast:
- Methyl 2-(2-methyl-1H-indol-3-yl)acetate (): A C₁₂H₁₃NO₂ isomer with an indole-acetate scaffold, favoring interactions with serotonin receptors but lacking the bicyclic core’s conformational restraint .
- 5-Isopropyl-1H-indole-2-carboxylic acid: Polar carboxylic acid group enables salt formation for improved bioavailability, diverging from the methanone’s ketone-mediated reactivity .
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that incorporates both oxygen and nitrogen atoms, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 241.31 g/mol.
Pharmacological Properties
Research indicates that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan have shown various pharmacological effects, including:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
- Analgesic Effects : Similar compounds have been documented to possess analgesic properties, indicating potential use in pain management.
- Neuroprotective Effects : The bicyclic structure may offer neuroprotective benefits, which are currently under investigation in preclinical studies.
The precise mechanisms through which this compound exerts its effects are still being elucidated, but potential pathways include:
- Interaction with Neurotransmitter Systems : The compound may modulate neurotransmitter systems such as serotonin and dopamine.
- Inhibition of Specific Enzymes : It could act as an inhibitor for certain enzymes involved in neurotransmitter metabolism.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antidepressant Effects :
- Neuroprotection in Zebrafish Models :
- Pain Management Studies :
Comparative Analysis with Related Compounds
A comparative analysis with other bicyclic compounds can provide insights into the unique biological activities of 2-Oxa-5-azabicyclo[2.2.1]heptan:
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | C₅H₉NO | 99.13 g/mol | Neuroprotective |
| 3-(furylmethylamino)-N-R-pyrrolidine | C₁₁H₁₅N₃O | 205.25 g/mol | Antidepressant |
| 7-Oxa-bicyclo[2.2.1]heptene | C₇H₉NO | 125.15 g/mol | Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
